1H and 13C NMR chemical shifts of 4-(4-Bromophenoxy)benzene-1,2-diamine
1H and 13C NMR chemical shifts of 4-(4-Bromophenoxy)benzene-1,2-diamine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Bromophenoxy)benzene-1,2-diamine via ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Significance of 4-(4-Bromophenoxy)benzene-1,2-diamine
4-(4-Bromophenoxy)benzene-1,2-diamine is a substituted diphenyl ether containing two key functionalities: a brominated phenyl ring and a phenylenediamine moiety. This unique combination of an electron-withdrawing bromo group and electron-donating amino groups on separate, yet electronically coupled, aromatic rings makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any research and development endeavor, and NMR spectroscopy provides the most detailed insight into the molecular architecture in solution.
This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹H and ¹³C NMR spectra of this target molecule. We will explore the expected chemical shifts and coupling patterns, provide a detailed experimental protocol for data acquisition, and present a systematic approach for spectral assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-(4-Bromophenoxy)benzene-1,2-diamine is anticipated to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, ether oxygen, and amino groups) and the spin-spin coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~ 6.6 - 6.8 | d | ~ 8.0 | Ortho to two activating -NH₂ groups, shielded. Coupled to H-5. |
| H-5 | ~ 6.5 - 6.7 | dd | ~ 8.0, ~ 2.5 | Ortho to one -NH₂ and meta to the other, shielded. Coupled to H-3 and H-6. |
| H-6 | ~ 6.4 - 6.6 | d | ~ 2.5 | Ortho to one -NH₂ and para to the other, most shielded. Coupled to H-5. |
| H-2' | ~ 6.8 - 7.0 | d | ~ 9.0 | Ortho to the ether oxygen, shielded. Coupled to H-3'. |
| H-3' | ~ 7.4 - 7.6 | d | ~ 9.0 | Ortho to the bromo group, deshielded. Coupled to H-2'. |
| -NH₂ | ~ 3.5 - 5.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Causality Behind Predicted Shifts:
-
Diaminobenzene Ring: The two amino groups are strong electron-donating groups, which increase the electron density on the aromatic ring, causing the attached protons (H-3, H-5, and H-6) to be shielded and appear at a relatively high field (lower ppm).
-
Bromophenoxy Ring: The ether oxygen is an electron-donating group, while the bromine atom is an electron-withdrawing group with a significant "heavy atom effect".[1] The protons on this ring (H-2' and H-3') will experience opposing effects, leading to a more complex chemical shift pattern. The protons ortho to the bromine (H-3') are expected to be deshielded compared to those ortho to the ether linkage (H-2').
-
Coupling Patterns: The ortho- and meta-coupling between adjacent protons will result in the predicted doublet (d) and doublet of doublets (dd) multiplicities.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon environment.[2]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~ 135 - 140 | Attached to -NH₂, deshielded by nitrogen's electronegativity. |
| C-2 | ~ 138 - 143 | Attached to -NH₂, deshielded by nitrogen's electronegativity. |
| C-3 | ~ 115 - 120 | Shielded by the ortho and para -NH₂ groups. |
| C-4 | ~ 145 - 150 | Attached to the ether oxygen, significantly deshielded. |
| C-5 | ~ 110 - 115 | Shielded by the ortho and para -NH₂ groups. |
| C-6 | ~ 120 - 125 | Shielded by the ortho and para -NH₂ groups. |
| C-1' | ~ 155 - 160 | Ispo-carbon attached to the ether oxygen, deshielded. |
| C-2' | ~ 120 - 125 | Shielded by the ether oxygen. |
| C-3' | ~ 132 - 135 | Deshielded by the bromo group. |
| C-4' | ~ 115 - 120 | Ipso-carbon attached to bromine, influenced by the heavy atom effect.[1] |
Note: These are predicted values and are subject to solvent and experimental variations.
Key Influences on ¹³C Chemical Shifts:
-
Electronegativity: Carbons directly attached to electronegative atoms like oxygen and nitrogen (C-1, C-2, C-4, C-1') will be deshielded and appear at lower fields (higher ppm).
-
Substituent Effects: The electron-donating amino groups will shield the ortho and para carbons of the diaminobenzene ring, while the ether linkage will also influence the chemical shifts of the carbons in both rings.
-
Heavy Atom Effect: The bromine atom will cause the directly attached carbon (C-4') to be more shielded than would be expected based on electronegativity alone.[1]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-(4-Bromophenoxy)benzene-1,2-diamine, the following experimental procedure is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for aromatic amines as it can help in observing the N-H protons.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Spectrometer Setup
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Visualizing the Structure and Assignments
A clear visual representation of the molecule with labeled atoms is crucial for unambiguous spectral assignment.
Figure 1. Molecular structure of 4-(4-Bromophenoxy)benzene-1,2-diamine with atom numbering.
A Systematic Workflow for Spectral Assignment
Once the ¹H and ¹³C NMR spectra are acquired, a logical workflow is essential for accurate signal assignment.
Figure 2. A workflow for the unambiguous assignment of NMR signals.
Conclusion
While experimental NMR data for 4-(4-Bromophenoxy)benzene-1,2-diamine is not widely published, a combination of predictive analysis based on fundamental principles and analogous compounds, coupled with a systematic experimental and analytical approach, can lead to its complete and accurate structural characterization. This guide provides the necessary framework for researchers to confidently undertake the NMR analysis of this important synthetic intermediate. The use of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended to provide definitive, self-validating assignments.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (2021). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]
-
4. 13C NMR Spectroscopy. (n.d.). [Link]
